Oxacyclotetradecane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxacyclotetradecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a strong base such as sodium hydride. The reaction conditions usually require an inert atmosphere and an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, this compound can be produced through a similar cyclization process but optimized for large-scale production. This involves continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxacyclotetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert this compound into simpler ethers or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used, often requiring anhydrous conditions.
Substitution: Nucleophiles like sodium alkoxides or thiolates are used in substitution reactions, usually in polar aprotic solvents.
Major Products Formed
Oxidation: Produces oxides or peroxides.
Reduction: Yields simpler ethers or alcohols.
Substitution: Results in functionalized derivatives of this compound.
Scientific Research Applications
Oxacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Studied for its potential as a drug delivery vehicle because of its ability to encapsulate various molecules.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism by which oxacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. This complexation can alter the reactivity and solubility of the metal ions, making them more suitable for various applications. The molecular targets include metal ions and other small molecules that can be encapsulated within the ring structure. The pathways involved often include coordination chemistry and host-guest interactions.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Similar to oxacyclotetradecane, crown ethers are cyclic compounds that can complex with metal ions. crown ethers typically have smaller ring sizes.
Cyclodextrins: These are cyclic oligosaccharides that can also encapsulate molecules, but they are composed of sugar units rather than ether linkages.
Calixarenes: Another class of macrocyclic compounds that can form complexes with metal ions, but they have a different structural framework.
Uniqueness
This compound is unique due to its specific ring size and ether linkages, which provide distinct chemical properties and reactivity compared to other macrocyclic compounds
Properties
CAS No. |
24380-26-5 |
---|---|
Molecular Formula |
C49H93NO17S |
Molecular Weight |
1000.3 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C37H67NO13.C12H26O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-12H2,1H3,(H,13,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
InChI Key |
SKDGGFHGLZBNBC-YZPBMOCRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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